Combined similarity and QSPR virtual screening for guest molecules of β-cyclodextrin†
New Journal of Chemistry Pub Date: 2007-07-25 DOI: 10.1039/B707856K
Abstract
We describe a similarity-based screening approach combined with a quantitative prediction of affinity based on physicochemical descriptors, for the efficient identification of new, high affinity

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Journal Name:New Journal of Chemistry
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CAS no.: 79728-52-2
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CAS no.: 30043-41-5